Cas no 761446-44-0 (1-Methyl-1H-pyrazole-4-boronic acid pinacol ester)

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in synthetic organic chemistry. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. This compound is particularly valuable in pharmaceutical and agrochemical research due to its compatibility with diverse reaction conditions and its role in constructing heterocyclic frameworks. Its well-defined reactivity profile and moderate moisture tolerance make it a reliable reagent for synthesizing complex molecules. The methyl-substituted pyrazole moiety further contributes to its utility in medicinal chemistry applications.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester structure
761446-44-0 structure
Product Name:1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
CAS No:761446-44-0
MF:C10H17BN2O2
MW:208.065182447433
MDL:MFCD03789259
CID:68775
PubChem ID:2773987
Update Time:2025-10-30

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
    • 1-Methylpyrazole-4-boronic acid pinacol ester
    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1-Methyl-4-pyrazole boronic acid pinacol ester
    • 1-Methyl-4-(4,4,5,5-tetraMethyl-1,3,2-)
    • 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
    • 2-(1-Methyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-methylpyrazole-4-boronic acid, pinacol ester
    • 1-methyl-pyrazole-4-boronic acid pinacol ester
    • UCNGGGYMLHAMJG-UHFFFAOYSA-N
    • 1-Methylpyrazole-4-boronicacidpinacol ester
    • 1-methyl-4-(4,4,5,
    • AC-25837
    • methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • n-methyl pyrazole-4-boronic acid pinacol ester
    • Z1336745109
    • 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h -pyrazole
    • SY003667
    • BCP9000053
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole;1-Methylpyrazole-4-boronic Acid Pinacol Ester
    • SCHEMBL119232
    • EN300-101866
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)1H-pyrazole
    • 1-Methylpyrazole-4-boronic acid pinacol ester, 95%
    • 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazol
    • M2339
    • MFCD03789259
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H-pyrazole
    • 1-methylpyrazol-4-boronic acid pinacol ester
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-pyrazole
    • AKOS005259008
    • AB01326663-02
    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)-1H-pyrazole
    • 761446-44-0
    • RB2052
    • 1-methyl-4-1h-pyrazoleboronic acid pinacol ester
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyrazole
    • A9655
    • 1-methyl--1H-pyrazole-4- boronic acid pinacol ester
    • AM20100745
    • Q-103249
    • (1-METHYL-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • AS-2991
    • HY-I0308
    • 1-methyl-1h-pyrazole-4-boronic acid, pinacol ester
    • SY321123
    • 1-Methyl-4-pyrazoleboronic acid pinacol ester
    • F0001-2484
    • CS-M3409
    • 1-Methyl-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)1H-pyrazole
    • 1-methyl-4-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
    • PB23372
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h pyrazole
    • BP-21255
    • 1-METHYL-1H-PYRAZOLE- 4-BORONIC ACID, PINACOL ESTER
    • 1-Methyl-4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)-1H-pyrazole
    • N-Methylpyrazole-4-boronic acid pinacol ester
    • 1-Methy-4-(4,4,5,5,-tertamethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • BCP26644
    • 1H-PYRAZOLE, 1-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • FT-0649385
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole
    • 1-methyl pyrazole-4-boronic acid pinacol ester
    • DTXSID40378816
    • NCGC00334729-01
    • DTXCID40329843
    • STK695158
    • DB-354538
    • 1-?Methyl-?4-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-?1H-?pyrazole; (1-Methyl-1H-pyrazol-4-yl)boronic Acid Pinacol Ester;
    • DB-010280
    • MDL: MFCD03789259
    • Inchi: 1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3
    • InChI Key: UCNGGGYMLHAMJG-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(C)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 208.13800
  • Monoisotopic Mass: 208.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3

Experimental Properties

  • Color/Form: White to yellowish crystal powder
  • Density: 1.05
  • Melting Point: 60.0 to 64.0 deg-C
  • Boiling Point: 308.3°C at 760 mmHg
  • Flash Point: 140.3℃
  • Refractive Index: 1.505
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 36.28000
  • LogP: 0.71930

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Security Information

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Pricemore >>

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1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:761446-44-0)1-甲基-4-吡唑硼酸频哪醇酯
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(CAS:761446-44-0)1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:761446-44-0)1-Methyl-4-pyrazole boronic acid pinacol ester
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1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Introduction to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0)

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, identified by the chemical identifier CAS No. 761446-44-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry that enables the formation of carbon-carbon bonds under mild conditions. The presence of the pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it an indispensable reagent in both academic research and industrial applications.

The 1-methyl-1H-pyrazole core structure is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one methyl group substituent. This particular arrangement imparts unique electronic and steric properties, which are exploited in various chemical transformations. The 4-boronic acid pinacol ester functionality, specifically, allows for efficient coupling with aryl halides or triflates, facilitating the construction of complex molecular architectures. This capability is particularly relevant in the synthesis of biologically active molecules, where precise control over molecular connectivity is paramount.

In recent years, there has been a surge in the use of boronic acid derivatives in drug discovery and development. The Suzuki-Miyaura coupling reaction, facilitated by compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has enabled the rapid assembly of novel heterocyclic compounds that exhibit promising pharmacological properties. For instance, researchers have leveraged this reagent to synthesize derivatives of pyrazole, a scaffold known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The versatility of this compound underscores its importance in medicinal chemistry.

Recent advancements in synthetic methodologies have further highlighted the utility of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to enhance the efficiency and scalability of reactions involving this boronic acid derivative. These innovations have not only accelerated the discovery process but also reduced costs associated with large-scale production. As a result, pharmaceutical companies and academic institutions are increasingly incorporating such reagents into their synthetic pipelines.

The chemical properties of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester make it an excellent candidate for further derivatization. The boronic acid pinacol ester can be hydrolyzed to yield the corresponding free boronic acid under acidic or basic conditions, which can then participate in additional cross-coupling reactions or undergo other transformations. This adaptability is crucial for constructing diverse libraries of compounds for high-throughput screening and lead optimization.

Moreover, the stability of the pinacol ester group under various reaction conditions makes it a preferred choice for long synthetic sequences where multiple functional group transformations are required. This stability ensures that the boronic acid functionality remains intact throughout the synthesis, allowing for predictable and efficient bond-forming events. Such reliability is essential for industrial applications where reproducibility and yield are critical factors.

In conclusion, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0) is a versatile and indispensable reagent in modern synthetic chemistry. Its role in facilitating cross-coupling reactions has significantly impacted drug discovery and material science, enabling the rapid construction of complex molecular structures with potential biological activity. As research continues to evolve, this compound will undoubtedly remain a cornerstone in synthetic methodologies, driving innovation across multiple scientific disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:761446-44-0)1-甲基-4-吡唑硼酸频哪醇酯
LE5449327
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:761446-44-0)1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
A9655
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Email